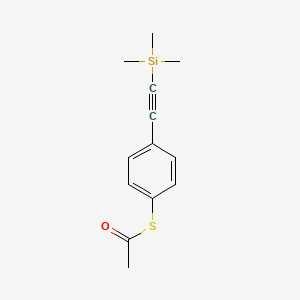S-(4-((Trimethylsilyl)ethynyl)phenyl) ethanethioate
CAS No.: 170159-17-8
Cat. No.: VC15928876
Molecular Formula: C13H16OSSi
Molecular Weight: 248.42 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 170159-17-8 |
|---|---|
| Molecular Formula | C13H16OSSi |
| Molecular Weight | 248.42 g/mol |
| IUPAC Name | S-[4-(2-trimethylsilylethynyl)phenyl] ethanethioate |
| Standard InChI | InChI=1S/C13H16OSSi/c1-11(14)15-13-7-5-12(6-8-13)9-10-16(2,3)4/h5-8H,1-4H3 |
| Standard InChI Key | DUIFYWOVCREUNY-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)SC1=CC=C(C=C1)C#C[Si](C)(C)C |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s structure integrates three critical components:
-
A phenyl ring serving as a rigid aromatic backbone.
-
A trimethylsilyl (TMS)-protected ethynyl group (-C≡C-Si(CH₃)₃) at the para position, which enhances stability during synthetic manipulations .
-
A thioacetate group (-SCOCH₃) at the sulfur atom, enabling selective deprotection for surface anchoring in molecular junctions .
The canonical SMILES representation (CC(=O)SC1=CC=C(C=C1)C#CSi(C)C) and InChIKey (DUIFYWOVCREUNY-UHFFFAOYSA-N) provide unambiguous identifiers for its electronic and steric profile .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₆OSSi |
| Molecular Weight | 248.42 g/mol |
| CAS Registry Number | 170159-17-8 |
| IUPAC Name | S-[4-(2-Trimethylsilylethynyl)phenyl] ethanethioate |
| XLogP3 | 4.2 (estimated) |
| Topological Polar Surface Area | 45.5 Ų |
Synthetic Methodologies
Stepwise Synthesis
The synthesis typically follows a three-step protocol:
-
Preparation of S-(4-Iodophenyl) Ethanethioate
-
Sonogashira Cross-Coupling
-
Desilylation (Optional)
Synthetic Challenges and Optimizations
-
Side Reactions: Competing Glaser coupling of ethynyl groups is suppressed by strict anaerobic conditions .
-
Purification: Silica gel chromatography with hexane/ethyl acetate (4:1) effectively isolates the product.
Applications in Molecular Electronics
Molecular Wire Fabrication
The compound serves as a precursor for oligo(arylene-ethynylene) (OAE) molecular wires, which exhibit quantifiable conductance in nanoscale junctions . Key steps include:
-
Deprotection: Thioacetate groups are hydrolyzed to thiols (-SH) for gold surface binding.
-
Conductance Measurements: Scanning tunneling microscopy-break junction (STM-BJ) studies reveal single-molecule conductance values of (where ) .
Table 2: Conductance of OAE Wires Derived from S-(4-(TMS-ethynyl)phenyl) Ethanethioate
| Anchor Group | Core Structure | Conductance () |
|---|---|---|
| Thiolate | Phenylene | |
| Thioether | Naphthylene | |
| Thiolate | Anthrylene |
Role of the TMS Group
-
Stability: The TMS moiety prevents undesired side reactions (e.g., cyclotrimerization) during Sonogashira couplings .
-
Modularity: Post-synthetic desilylation allows integration into larger conjugated systems .
Spectroscopic and Analytical Data
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (CDCl₃, 400 MHz): δ 7.45 (d, J = 8.4 Hz, 2H, ArH), 7.30 (d, J = 8.4 Hz, 2H, ArH), 2.35 (s, 3H, SCOCH₃), 0.25 (s, 9H, Si(CH₃)₃) .
-
¹³C NMR: δ 195.2 (C=O), 134.6–127.3 (ArC), 103.5 (C≡C), 30.1 (SCOCH₃), 0.7 (Si(CH₃)₃) .
Mass Spectrometry
Future Directions
-
Alternative Protecting Groups: Exploring photolabile or enzymatically cleavable groups for controlled deprotection .
-
Heterostructure Integration: Embedding OAEs into graphene or MoS₂ substrates for hybrid nanoelectronics .
-
Theoretical Modeling: Density functional theory (DFT) studies to predict conductance-structure relationships .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume